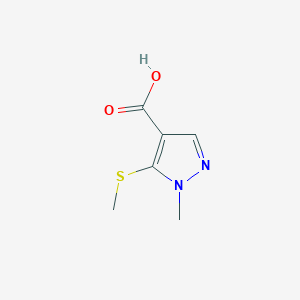

1-methyl-5-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid

描述

属性

IUPAC Name |

1-methyl-5-methylsulfanylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-8-5(11-2)4(3-7-8)6(9)10/h3H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJYTVGIPZEDAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 1-methyl-5-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid typically involves:

- Construction of the pyrazole ring with appropriate substitution

- Introduction of the methylsulfanyl group at the 5-position

- Installation or hydrolysis of the carboxylic acid group at the 4-position

- Methylation at the N-1 position of the pyrazole ring

This sequence can be achieved via cyclization reactions of hydrazine derivatives with suitable β-ketoesters or α,β-unsaturated esters, followed by functional group modifications.

Preparation of 5-methylsulfanyl Substituted Pyrazole Core

A key intermediate for this compound is 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester, which can be synthesized as follows:

- Reaction of ethyl cyanoacetate with carbon disulfide and sodium hydroxide in DMF to form sodium dithiocarbamate intermediate

- Methylation of this intermediate with dimethyl sulfate to afford dithiocarbamic acid methyl ester

- Cyclization with hydrazine or substituted hydrazines to yield 5-amino-3-methylsulfanyl-1-substituted-1H-pyrazole-4-carboxylic acid ethyl esters

This method was reported in a pharmacological study focusing on analgesic and anti-inflammatory pyrazole derivatives, where the 5-methylsulfanyl substituent was introduced via dithiocarbamate chemistry and subsequent cyclization.

Conversion to this compound

To obtain the target acid with N-1 methylation, the following steps are generally employed:

- Alkylation of the pyrazole nitrogen (N-1) using methylating agents such as methyl iodide or methyl sulfate under basic conditions

- Hydrolysis of the ester group (ethyl ester) to the corresponding carboxylic acid using lithium hydroxide or sodium hydroxide in aqueous-organic solvent mixtures (e.g., tetrahydrofuran-water) at low temperatures (0–20 °C)

- Acidification of the reaction mixture to precipitate the free acid, followed by filtration and purification

This approach mirrors the hydrolysis and methylation steps described for related pyrazole carboxylic acids, such as 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, which shares similar structural features and synthetic logic.

Alternative Preparation via Cyclization of α-Difluoroacetyl Intermediates (Related Methodology)

Though specific for difluoromethyl-substituted pyrazole acids, a patented method provides insight into efficient cyclization and purification strategies that could be adapted for methylsulfanyl derivatives:

- Preparation of α-substituted acetyl intermediates via substitution/hydrolysis of α,β-unsaturated esters with acyl halides

- Condensation and cyclization with methylhydrazine in the presence of catalysts (e.g., sodium or potassium iodide)

- Recrystallization from alcohol-water mixtures to enhance purity and reduce isomeric impurities

While this method is tailored for difluoromethyl analogs, the principles of controlled cyclization and purification are relevant for optimizing synthesis of methylsulfanyl pyrazole acids.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Formation of dithiocarbamate intermediate | Ethyl cyanoacetate, carbon disulfide, NaOH, DMF | Sodium dithiocarbamate intermediate |

| 2 | Methylation | Dimethyl sulfate | Dithiocarbamic acid methyl ester |

| 3 | Cyclization | Hydrazine or substituted hydrazine | 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester |

| 4 | N-1 Methylation | Methyl iodide or methyl sulfate, base | 1-methyl-5-(methylsulfanyl) pyrazole ester |

| 5 | Ester hydrolysis | LiOH or NaOH in THF-water, 0–20 °C | This compound |

| 6 | Acidification & Purification | Acidify to pH 1-2, filtration, recrystallization | Pure target acid |

Research Findings and Purity Considerations

- Spectroscopic characterization (IR, ^1H-NMR, mass spectrometry) confirms the structure and substitution pattern of the synthesized compound.

- Elemental analysis validates purity typically exceeding 95% after recrystallization.

- Recrystallization solvents often include ethanol-water mixtures, optimizing solubility and purity.

- Yields for the hydrolysis and methylation steps are generally high (above 90%) when carefully controlled.

- Isomeric impurities are minimal due to selective cyclization and purification protocols.

Notes on Industrial and Scale-Up Considerations

- The described synthetic route uses readily available starting materials and common reagents, facilitating scalability.

- Control of reaction temperature and pH during hydrolysis and acidification is critical to maximize yield and purity.

- Catalysts such as sodium or potassium iodide may enhance cyclization efficiency, as seen in related pyrazole syntheses.

- Purification by recrystallization remains the preferred method to achieve pharmaceutical-grade purity.

化学反应分析

Types of Reactions: 1-Methyl-5-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted pyrazole derivatives.

科学研究应用

Pharmaceutical Applications

Bioactive Molecule Synthesis

This compound serves as a precursor for synthesizing various bioactive molecules. Its derivatives have demonstrated potential in inhibiting protein glycation, which is crucial in managing chronic diseases such as diabetes. The synthesis typically involves reactions with other organic molecules under controlled conditions, utilizing techniques like liquid chromatography-mass spectrometry (LCMS-MS) to analyze the products.

Anti-inflammatory and Antimicrobial Properties

Research indicates that 1-methyl-5-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid exhibits anti-inflammatory effects and may possess antimicrobial properties. Compounds with similar structures have been shown to inhibit specific enzymes or cellular processes, making this compound a candidate for further investigation in drug development.

Environmental Science

Pollutant Detection and Biodegradation Studies

In environmental applications, derivatives of this compound are used to develop sensors capable of detecting pollutants at low concentrations. Biodegradation studies are conducted to assess the compound's stability and breakdown products, providing insights into its environmental impact.

Analytical Chemistry

Development of Analytical Methods

In analytical chemistry, this compound is utilized to improve detection sensitivity and specificity in methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its derivatives serve as standards or reagents, enhancing the accuracy of quantifying various substances in complex matrices.

Agricultural Science

Pesticide and Herbicide Development

The compound is being explored for its potential use in developing new pesticides and herbicides with improved safety profiles. Formulations containing this compound are tested for efficacy in preventing or treating agricultural pests while ensuring minimal environmental impact.

Summary of Findings

The following table summarizes the applications of this compound across different fields:

| Field | Application | Key Findings |

|---|---|---|

| Pharmaceuticals | Synthesis of bioactive molecules | Potential in inhibiting protein glycation; anti-inflammatory and antimicrobial properties |

| Environmental Science | Pollutant detection; biodegradation studies | Development of sensors; assessment of environmental stability and breakdown products |

| Analytical Chemistry | Improvement of analytical methods (HPLC, GC) | Enhanced detection sensitivity and specificity; improved accuracy in quantifying substances |

| Agricultural Science | Development of safer pesticides and herbicides | Efficacy testing for pest prevention; focus on environmental safety |

作用机制

The mechanism of action of 1-methyl-5-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to participate in various biochemical processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

a. Trifluoromethyl (-CF₃) Analogs

- Example: 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (C₆H₅F₃N₂O₂, MW: 194.11 g/mol) . Synthesis: Achieved via carboxylation of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole (88% yield) or direct carboxylation (33% yield) . Applications: Used in kinase inhibitors and antimicrobial agents due to enhanced metabolic stability .

b. Nitro (-NO₂) and Amino (-NH₂) Derivatives

- Example: 1-Methyl-5-(4-nitrobenzamido)-1H-pyrazole-4-carboxylic acid (C₁₂H₁₁N₅O₅, MW: 313.25 g/mol) . Key Differences: The nitro group enhances electrophilicity, facilitating reduction to an amino group (-NH₂) for further functionalization (e.g., antibiofilm agents) . Bioactivity: Nitro derivatives exhibit moderate antimicrobial activity, while amino analogs (e.g., compound 31) show improved solubility and biofilm inhibition against Candida albicans .

Position 4 Carboxylic Acid Derivatives

a. Ethyl Ester Analogs

- Example: Ethyl 5-(4-aminobenzamido)-1-methyl-1H-pyrazole-4-carboxylate (C₁₄H₁₆N₄O₃, MW: 300.30 g/mol) . Key Differences: Esterification of the carboxylic acid group increases lipophilicity, enhancing cell membrane permeability. Applications: Intermediate in synthesizing amide-linked prodrugs with prolonged half-lives .

b. Amide-Linked Derivatives

- Example: 1-Methyl-5-(4-(2-phenoxyacetamido)benzamido)-1H-pyrazole-4-carboxylic acid (C₂₁H₂₀N₄O₅, MW: 408.41 g/mol) . Key Differences: Bulky phenoxyacetamido groups improve target specificity against biofilm-associated proteins. Bioactivity: Displays 13% yield and potent antibiofilm activity (MIC₉₀: 8 µg/mL against C. albicans) .

Table 1. Structural and Functional Comparison of Pyrazole Derivatives

Sulfur-Containing Analogs

a. 3-Methylsulfanyl Derivatives

生物活性

1-Methyl-5-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 190.24 g/mol. The unique methylsulfanyl group enhances its lipophilicity and may influence its interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

2. Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various bacterial strains. Studies have reported its effectiveness against E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The presence of the methylsulfanyl group is believed to enhance its interaction with microbial cell membranes, leading to increased efficacy .

3. Anticancer Potential

The pyrazole scaffold is recognized for its anticancer properties. Compounds similar to this compound have been tested for their ability to inhibit tumor growth in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). These studies suggest that this compound may also exhibit antiproliferative effects, warranting further investigation in cancer therapeutics .

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and modulate receptor activity involved in inflammation and cell proliferation. Its structural features allow it to interact with molecular targets effectively, potentially leading to the inhibition of key signaling pathways associated with disease progression .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, this compound was found to exhibit a minimum inhibitory concentration (MIC) lower than traditional antibiotics against several pathogens, indicating its potential as a new antimicrobial agent .

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize 1-methyl-5-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate, followed by functionalization. For example, 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester can react with acid anhydrides or chlorides to introduce substituents. Hydrolysis under basic conditions (e.g., NaOH in ethanol) is used to convert esters to carboxylic acids . Characterization involves IR, , and mass spectrometry, with purity confirmed via elemental analysis .

Q. How is the structural integrity of this compound validated after synthesis?

- Methodological Answer : Structural confirmation combines spectral techniques:

- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1680–1712 cm) .

- resolves methyl groups (δ ~3.6–3.7 ppm for N-CH) and aromatic protons .

- X-ray crystallography (via SHELX software ) provides absolute configuration for crystalline derivatives .

Q. What pharmacological assays are used to evaluate its bioactivity?

- Methodological Answer : Standard assays include:

- Analgesic activity : Tail-flick or hot-plate tests in rodent models .

- Anti-inflammatory activity : Carrageenan-induced paw edema assay .

- Antimicrobial activity : Broth microdilution to determine MIC against pathogens like Candida albicans .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during synthesis?

- Methodological Answer : Key parameters include:

- Catalyst selection : 10% Pd-C for nitro-group reduction (50 psi H, 24 h) .

- Reaction time : Refluxing acetonitrile with acyl chlorides for 7–8 h ensures complete coupling .

- Purification : Acidification (1M HCl) precipitates carboxylic acids, followed by ethanol recrystallization .

Q. What strategies address discrepancies in reported biological activities across studies?

- Methodological Answer : Contradictions may arise from:

- Structural analogs : Substitutions at the 4-carboxylic acid position (e.g., phenoxyacetamido vs. cinnamamido) alter solubility and target binding .

- Assay variability : Standardize protocols (e.g., biofilm inhibition assays ) and use positive controls (e.g., fluconazole for antifungal studies) .

Q. How do computational methods enhance understanding of its mechanism of action?

- Methodological Answer : Molecular docking (e.g., against Candida biofilm proteins or PPARγ for antidiabetic activity) predicts binding affinities. Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity .

Q. What are the challenges in characterizing byproducts or impurities?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。